Galactan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

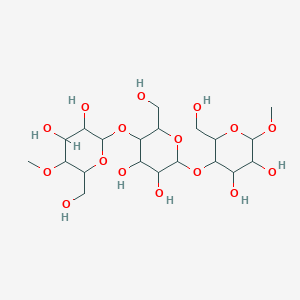

Galactan, also known as galactosan, is a polysaccharide composed of polymerized galactose units. It is found in various natural sources, including terrestrial plants and marine macroalgae. Galactans typically have a core structure of galactose units connected by α(1→3) or α(1→6) linkages, with other monosaccharides as side chains .

Applications De Recherche Scientifique

Galactans have a wide range of scientific research applications due to their unique properties. They are used in:

Mécanisme D'action

Target of Action

Galactan, a polysaccharide primarily composed of galactose units, is widely distributed in terrestrial plants and macroalgae . It interacts with various biological targets, including macrophages , Toll-like receptor 2 , and potentially other cell types involved in immune response . These targets play crucial roles in immune response, cell signaling, and maintaining homeostasis .

Mode of Action

This compound interacts with its targets to induce various biological effects. For instance, a specific type of this compound, 3-O-methylated-galactan, has been shown to polarize macrophages, leading to enhanced secretion of the cytokine TNF-α . This interaction results in cytotoxic effects on certain cancer cells . The mode of action involves targeting Toll-like receptor 2 and activation of MAPKs and NF-κB signaling pathways .

Biochemical Pathways

This compound’s interaction with its targets affects several biochemical pathways. In the case of macrophages, this compound influences the polarization process, which involves various signaling pathways, including MAPKs and NF-κB . These pathways play a crucial role in immune response and inflammation, leading to downstream effects such as enhanced cytokine secretion and cytotoxic effects on cancer cells .

Pharmacokinetics

It is known that non-absorbed this compound is vigorously fermented by gastrointestinal microflora . This fermentation process can lead to the production of short-chain fatty acids and decrease the generation and absorption of ammonia .

Result of Action

The interaction of this compound with its targets and the subsequent changes in biochemical pathways result in various molecular and cellular effects. For instance, the polarization of macrophages by this compound leads to enhanced secretion of cytokine TNF-α, which has cytotoxic effects on certain cancer cells . Additionally, this compound has been reported to have antitumor effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the structural properties of this compound, such as its sulfation patterns, can greatly influence its functional properties . Moreover, the presence of 3,6-anhydrogalactopyranose residues in galactans can increase the flexibility of the this compound chains and allow larger contraction of the random coil structure . These factors can affect the rheological properties of this compound and its interaction with other compounds .

Analyse Biochimique

Biochemical Properties

Galactan participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, the this compound Synthase 1 (GalS1) enzyme is responsible for the synthesis of β-1,4-galactan chains . The interaction between this compound and these biomolecules is often facilitated by specific binding sites, which have been identified through deep evolutionary analysis and molecular simulations .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in plants, this compound is involved in seedling development .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound interacts with the GalS1 enzyme to facilitate the synthesis of β-1,4-galactan chains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels. For example, this compound is synthesized by the GalS1 enzyme in a specific metabolic pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Galactans can be extracted from natural sources such as red seaweeds (e.g., Gracilaria species) using eco-friendly methods. The extraction process involves grinding the dried seaweed and using a mixed solvent of acetone, chloroform, and methanol in a Soxhlet apparatus for 48 hours . The extracted galactans are then characterized using techniques like FT-IR, 13C NMR, GC-MS, and rheological measurements .

Industrial Production Methods

In industrial settings, galactans are primarily obtained from agarophytes, which are red seaweeds used for agar production. The extraction process includes pretreatment, extraction, and purification steps. The specific methods applied for galactan isolation and purification vary depending on the source and desired properties .

Analyse Des Réactions Chimiques

Types of Reactions

Galactans undergo various chemical reactions, including oxidation, reduction, and substitution. For example, sulfated galactans can be prepared by partial hydrolysis and subsequent chemical sulfonation .

Common Reagents and Conditions

Common reagents used in galactan reactions include acids for hydrolysis and sulfating agents for sulfonation. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from this compound reactions include sulfated galactans, which have enhanced biological activities such as anticoagulant and antithrombotic properties .

Comparaison Avec Des Composés Similaires

Galactans are compared with other polysaccharides such as carrageenans and agars. While all these compounds are derived from marine macroalgae, galactans are unique due to their specific structural features and biological activities . Similar compounds include:

Carrageenans: Sulfated polysaccharides with gelling properties.

Agars: Polysaccharides used as gelling agents in microbiological media.

Activité Biologique

The compound 2-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol, with the molecular formula C42H70O29 and a molecular weight of 1039 g/mol, is a complex polyphenolic compound. This article reviews its biological activities based on diverse research findings and case studies.

The compound is characterized by multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity. Its structure includes several oxane rings, which are known for their stability and ability to interact with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 63798-35-6 |

| Molecular Formula | C42H70O29 |

| Molecular Weight | 1039 g/mol |

| IUPAC Name | 2-[6-[4,5-Dihydroxy... |

Antioxidant Activity

Research has demonstrated that the compound exhibits significant antioxidant properties. It scavenges free radicals effectively, thereby reducing oxidative stress in cells. A study indicated that it can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antimicrobial Properties

In antimicrobial assays, the compound displayed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxicity Against Cancer Cells

Preliminary studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown selective toxicity towards breast cancer (MCF-7) and lung cancer (A549) cells while sparing normal fibroblast cells. This selectivity may be attributed to its ability to induce apoptosis through the intrinsic pathway .

Case Studies

-

Case Study on Antioxidant Potential

A study involving diabetic rats treated with the compound showed a significant reduction in blood glucose levels and improved antioxidant status compared to control groups. The treatment resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, indicating protective effects against diabetes-induced oxidative damage. -

Clinical Evaluation of Anti-inflammatory Effects

In a clinical trial assessing chronic inflammatory conditions, patients receiving a formulation containing this compound reported reduced symptoms of inflammation and pain relief compared to placebo groups. The trial emphasized the importance of dosage and formulation in maximizing therapeutic benefits . -

Evaluation of Antimicrobial Activity

A comprehensive antimicrobial study assessed the efficacy of the compound against common pathogens responsible for respiratory infections. Results showed that the compound inhibited growth at concentrations as low as 50 µg/mL for certain strains, suggesting its potential as a natural antimicrobial agent .

Propriétés

Numéro CAS |

39300-87-3 |

|---|---|

Formule moléculaire |

C14H26O11 |

Poids moléculaire |

370.35 g/mol |

Nom IUPAC |

(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol |

InChI |

InChI=1S/C14H26O11/c1-21-11-5(3-15)24-14(10(20)7(11)17)25-12-6(4-16)23-13(22-2)9(19)8(12)18/h5-20H,3-4H2,1-2H3/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+/m1/s1 |

Clé InChI |

PTHCMJGKKRQCBF-ICIGWGHZSA-N |

SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)CO |

SMILES isomérique |

CO[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC)CO)CO |

SMILES canonique |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO |

Description physique |

Solid |

Synonymes |

GALACTAN EX GUM ARABIC; GALACTANE; GALACTAN; POLYGALACTAN; GALACTAN, AUS GUMMI ARABICUM; GALACTAL; GalactanPolygalactan |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.